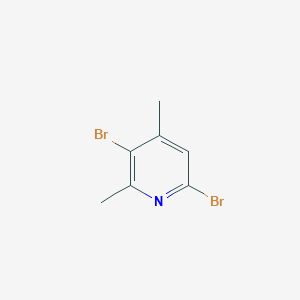

3,6-Dibromo-2,4-dimethylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of organic chemistry. numberanalytics.comglobalresearchonline.net Its structure, which is analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts a unique set of electronic properties and reactivity. numberanalytics.comglobalresearchonline.net Pyridine and its derivatives are not only fundamental reagents and solvents but are also integral components of a vast array of biologically active compounds, including pharmaceuticals and natural products. numberanalytics.comfiveable.me Their applications span numerous industries, from the development of life-saving drugs to the synthesis of agrochemicals and advanced functional materials. numberanalytics.com The basicity of the nitrogen atom and the ability to undergo various substitution reactions make pyridines exceptionally versatile scaffolds in synthetic chemistry. fiveable.meyoutube.com

Significance of Halogenated Heterocycles as Synthetic Building Blocks

Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the heterocyclic ring, are of paramount importance in synthetic organic chemistry. jeyamscientific.insigmaaldrich.com The presence of a halogen atom provides a reactive handle that can be strategically manipulated. jeyamscientific.insigmaaldrich.com Halogens act as excellent leaving groups and can direct the course of chemical reactions, enabling the construction of complex molecular architectures. mdpi.com Specifically, they are instrumental in a wide range of synthetic protocols, most notably in transition metal-catalyzed cross-coupling reactions. jeyamscientific.insigmaaldrich.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. nih.govnih.gov

Role of 3,6-Dibromo-2,4-dimethylpyridine in Advancing Synthetic Methodologies

Within the family of halogenated pyridines, this compound stands out as a particularly useful and versatile building block. Its structure, featuring two bromine atoms at positions that exhibit different reactivities, allows for selective and sequential chemical transformations. This differential reactivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled manner. The presence of the methyl groups also influences the electronic properties and steric environment of the pyridine ring, further fine-tuning its reactivity. This compound serves as a valuable precursor in the synthesis of a variety of more complex substituted pyridines, which are often key intermediates in the development of new pharmaceuticals and other functional organic molecules.

Historical Trajectory of Dibromopyridine Synthesis and Reactivity Studies

The synthesis of pyridine derivatives has a long and rich history, with early methods often relying on condensation and cyclization reactions. numberanalytics.com The development of methods to introduce halogen atoms onto the pyridine ring, and specifically the synthesis of dibromopyridines, has been a significant area of research. Early approaches to synthesizing compounds like 2,6-dibromopyridine (B144722) involved reactions such as the treatment of 2,6-dichloropyridine (B45657) with a bromide source. google.com Over time, more sophisticated and efficient synthetic routes have been developed, providing access to a wider range of specifically substituted dibromopyridines. researchgate.net The study of their reactivity, particularly in the context of modern cross-coupling reactions, has further expanded their utility and solidified their importance as key intermediates in organic synthesis. researchgate.net

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 5006-57-5 |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Data sourced from ChemSpider chemspider.com, BLD Pharm bldpharm.com, and ChemScene chemscene.com.

Synthesis and Reactivity

The synthesis of this compound typically starts from more readily available pyridine derivatives. One common precursor is 2,4-lutidine (2,4-dimethylpyridine). The synthetic route involves the direct bromination of the lutidine ring. The conditions for this reaction, including the choice of brominating agent and solvent, are critical to achieving the desired dibrominated product with good yield and selectivity.

The reactivity of this compound is dominated by the two bromine substituents. The bromine atom at the 6-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the bromine at the 3-position. This difference in reactivity allows for selective functionalization of the pyridine ring. For instance, a Suzuki or Buchwald-Hartwig coupling reaction can be performed selectively at the 6-position, leaving the 3-bromo substituent intact for subsequent transformations. This stepwise functionalization is a powerful tool for the synthesis of highly substituted and complex pyridine derivatives.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic proton and the two methyl groups. The chemical shifts and coupling patterns provide information about the substitution pattern on the pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum would show signals for the seven carbon atoms in the molecule, including the two bromine-bearing carbons, the two methyl carbons, and the three other pyridine ring carbons. |

| Mass Spectrometry | Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (264.95 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. |

Applications in Organic Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. Its ability to undergo selective cross-coupling reactions makes it a valuable building block for creating a wide range of substituted pyridines. These products, in turn, can be used in various fields, including:

Medicinal Chemistry : As precursors to new drug candidates. The pyridine scaffold is a common feature in many biologically active compounds.

Materials Science : In the synthesis of ligands for metal complexes with specific catalytic or photophysical properties.

Agrochemicals : As intermediates in the production of new pesticides and herbicides.

Related Dibromodimethylpyridine Isomers

Several other isomers of dibromodimethylpyridine exist, each with its own unique set of properties and reactivity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dibromo-2,6-dimethylpyridine | 3430-34-0 | C₇H₇Br₂N | 264.94 |

| 3,4-Dibromo-2,6-dimethylpyridine | 76591-69-0 | C₇H₇Br₂N | 264.95 |

| 4-Bromo-2,6-dimethylpyridine | 5093-70-9 | C₇H₈BrN | 186.05 |

| 3-Bromo-2,6-dimethylpyridine | 3430-31-7 | C₇H₈BrN | 186.05 |

Data sourced from PubChem nih.gov, CookeChem cookechem.com, Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com.

This compound is a valuable and versatile building block in the arsenal (B13267) of the modern synthetic organic chemist. Its unique structural features, particularly the differential reactivity of its two bromine atoms, allow for the controlled and sequential introduction of new functional groups. This capability is crucial for the efficient synthesis of complex molecular targets with potential applications in medicine, materials science, and agriculture. As the demand for novel and sophisticated organic molecules continues to grow, the importance of key intermediates like this compound is set to increase.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2,4-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMYIOHTGICAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dibromo 2,4 Dimethylpyridine

De Novo Synthesis Approaches to Pyridine (B92270) Ring Formation

De novo synthesis offers the advantage of building the target molecule from acyclic precursors, which can be a highly convergent and flexible strategy. However, the direct construction of a complex pyridine like 3,6-dibromo-2,4-dimethylpyridine is not widely documented, and thus general methods are considered for their potential application.

Cyclocondensation reactions are a classical and versatile method for constructing pyridine rings, often involving the reaction of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or an ammonia source. csic.es For the synthesis of this compound, this would necessitate precursors that already contain the required bromine and methyl groups at the correct positions.

A hypothetical cyclocondensation approach could involve a brominated 1,5-dicarbonyl compound. The challenge lies in the synthesis and stability of such highly functionalized acyclic precursors. While numerous variations of cyclocondensation reactions exist, specific examples leading directly to this compound are not prevalent in the scientific literature, suggesting that this approach may be less synthetically viable than functionalization strategies.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. Current time information in Bangalore, IN.ajrconline.org These reactions are attractive due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Current time information in Bangalore, IN.ajrconline.org

Several MCRs are known for pyridine synthesis, with the Hantzsch pyridine synthesis being a prominent example, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. ajrconline.org Adapting an MCR for the direct synthesis of this compound would require the use of brominated starting materials. For instance, a modified Hantzsch-type reaction could theoretically employ brominated keto-esters or aldehydes. However, the reactivity and availability of such precursors pose significant synthetic hurdles. While MCRs offer a powerful toolkit for constructing diverse pyridine libraries, their application for the specific synthesis of this compound has not been extensively reported. google.comrug.nl

Regioselective Functionalization of Precursor Pyridine Scaffolds

A more common and often more practical approach to synthesizing this compound is the direct functionalization of a readily available precursor, namely 2,4-dimethylpyridine (B42361) (also known as 2,4-lutidine). nih.gov This strategy hinges on the ability to control the regioselectivity of the bromination reactions.

Direct bromination of the 2,4-dimethylpyridine ring is a direct route to the target compound. The electronic nature of the pyridine ring, being electron-deficient, and the directing effects of the two methyl groups must be carefully considered to achieve the desired 3,6-dibromo substitution pattern.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. acs.orgacs.org Reactions typically require harsh conditions. The methyl groups at positions 2 and 4 are activating and direct electrophiles to the ortho and para positions. In 2,4-dimethylpyridine, the positions 3, 5, and 6 are available for substitution. The directing effects of the two methyl groups would favor substitution at positions 3 and 5. However, achieving dibromination at the 3 and 6 positions requires overcoming these directing effects.

A patented method describes the bromination of dimethylpyridine derivatives using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) (fuming sulfuric acid). google.com This highly acidic medium can protonate the pyridine nitrogen, further deactivating the ring, but also enabling the reaction to proceed under forcing conditions. The specific regiochemical outcome would be dependent on the precise reaction conditions and the substrate.

Table 1: Example of Electrophilic Bromination of a Dimethylpyridine

| Precursor | Brominating Agent | Solvent/Additive | Conditions | Product | Reference |

| 2,3-dimethylpyridine | DBDMH | 65% Oleum | 10°C then 105°C for 2h | 5-Bromo-2,3-dimethylpyridine | google.com |

This table illustrates a related electrophilic bromination, highlighting the types of reagents and conditions that can be employed.

Radical-mediated bromination, often employing N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), is a well-established method for the bromination of allylic and benzylic positions. In the context of 2,4-dimethylpyridine, this reaction would be expected to primarily occur on the methyl groups, leading to bromomethyl or dibromomethyl derivatives, rather than substitution on the pyridine ring itself.

While some instances of NBS causing aromatic bromination have been noted, particularly as a side reaction, it is not the standard or selective method for brominating an electron-deficient pyridine ring. The reaction conditions, such as the solvent and the presence of catalysts, can influence the reaction pathway. For instance, Lewis acid catalysis has been shown to promote benzylic bromination with reagents like DBDMH, whereas Brønsted acids can favor aromatic ring bromination. This highlights the complexity of directing the regioselectivity of bromination on substituted pyridines.

Direct Bromination Strategies

Catalyst-Mediated Regioselective Bromination

Achieving regioselectivity in the bromination of pyridines is a significant synthetic challenge. Direct bromination often requires high temperatures or the use of strong acids. For instance, brominations of various methylpyridines and 2,6-dimethylpyridine (B142122) in fuming sulfuric acid at moderate temperatures have been shown to yield bromo-derivatives substituted in the pyridine nucleus in excellent yields. researchgate.net However, for a substrate like 2,4-dimethylpyridine, achieving specific substitution at the 3- and 6-positions necessitates careful control to prevent bromination at other activated sites.

Catalysts play a crucial role in directing the halogenation to specific positions under milder conditions. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in readily available literature, general principles of pyridine halogenation suggest the utility of this approach. For example, electrochemical methods using directing groups have been developed for the meta-bromination of pyridine derivatives, avoiding the need for traditional catalysts and oxidants. nih.gov Furthermore, palladium-catalyzed methods are known for the functionalization of pyridines, although they are more commonly associated with cross-coupling reactions rather than direct halogenation. The development of a specific catalyst for the 3,6-dibromination of 2,4-lutidine would likely focus on enhancing the nucleophilicity of the pyridine ring or activating the bromine source in a way that favors attack at the desired positions.

Transformations of Existing Functional Groups

An alternative and often more controlled approach to synthesizing this compound involves starting with a pyridine ring that already possesses functional groups that can be chemically transformed into bromine atoms.

Halogen exchange (Halex) reactions provide a powerful method for introducing bromine onto an aromatic ring. This process typically involves the substitution of a different halogen, such as chlorine, with bromine. The success of this reaction often depends on the relative bond strengths and the reaction conditions. For instance, the synthesis of 2,6-dibromopyridine (B144722) has been successfully achieved from 2,6-dichloropyridine (B45657) via a refluxing reaction with a bromide source.

This principle can be extended to the synthesis of this compound, likely starting from a precursor such as 3,6-dichloro-2,4-dimethylpyridine. The lithium-halogen exchange is a prominent method in this category, typically carried out at low temperatures in ethereal solvents using organolithium reagents like n-butyllithium. byu.edu This reaction is reversible, and the rates of exchange generally follow the trend I > Br > Cl. princeton.edu A key challenge is the potential for side reactions, but protocols using a combination of reagents like i-PrMgCl and n-BuLi have been developed to achieve selective bromine-metal exchange even on substrates with multiple bromo groups or acidic protons, often under non-cryogenic conditions. nih.govresearchgate.net

Table 1: Comparison of Halogen Exchange Methodologies

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Classical Halex | NaBr, HBr | High Temperature, Reflux | Simple reagents | Harsh conditions, potential side reactions |

| Lithium-Halogen Exchange | n-BuLi, t-BuLi | Low Temperature (-78 °C), Ethereal Solvents | High efficiency, well-established | Requires cryogenic conditions, sensitive to moisture/air |

| Magnesium-Mediated Exchange | i-PrMgCl, n-BuLi | Non-cryogenic (0 °C to RT), THF | Milder conditions, high selectivity | More complex reagent preparation |

The Sandmeyer reaction and related diazotization processes are classic methods for introducing a variety of functional groups, including bromine, onto an aromatic ring by replacing an amino group. This multi-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then decomposed in the presence of a bromide source, typically a copper(I) bromide solution.

To synthesize this compound using this method, a suitable precursor would be 3,6-diamino-2,4-dimethylpyridine. The synthesis would proceed via the following general steps:

Diazotization: The diamino-pyridine precursor is treated with a source of nitrous acid (e.g., NaNO₂, HCl) at low temperatures (typically 0-5 °C) to form the corresponding bis(diazonium) salt.

Bromination: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) dissolved in hydrobromic acid (HBr). The diazonium groups are replaced by bromine atoms, releasing nitrogen gas.

This method offers high regioselectivity, as the position of the bromine atoms is predetermined by the location of the amino groups on the starting material. The reactivity of aminopyridines is generally high, making them suitable substrates for transformations like halogenation. researchgate.net

Optimization of Synthetic Pathways and Reaction Parameters

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting solubility, reaction rates, and even the regioselectivity of the product.

In lithium-halogen exchange reactions, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are traditionally used because they effectively solvate the organolithium intermediates. byu.edu However, these solvents can also act as Lewis acids and influence the stereoselectivity of subsequent reactions. byu.edu Research into non-ethereal solvents has shown that dichloromethane, for example, can be used for lithium-halogen exchange at -78 °C to generate aryllithium species with high yield and selectivity, avoiding the formation of undesired by-products that can occur in ethereal solvents. byu.edu

For electrophilic bromination reactions, the solvent's polarity and its ability to stabilize charged intermediates are critical.

Non-polar solvents: In less polar environments, bromination may proceed through a more radical-like or concerted mechanism.

Polar solvents: Polar protic solvents (e.g., acetic acid) or strong mineral acids (e.g., fuming sulfuric acid) can promote an ionic mechanism by stabilizing the charged intermediates (sigma complexes) formed during electrophilic aromatic substitution. nih.govresearchgate.net This stabilization can lower the activation energy and influence which isomer is preferentially formed.

Table 2: Effect of Solvent on Pyridine Functionalization

| Reaction Type | Solvent Class | Example Solvent(s) | General Effect on Reaction | Citation |

| Lithium-Halogen Exchange | Ethereal | Tetrahydrofuran (THF) | Traditional choice, good solvation of intermediates but can lead to by-products. | byu.edu |

| Lithium-Halogen Exchange | Halogenated | Dichloromethane | Can provide higher selectivity and avoid undesired dilithiation. | byu.edu |

| Electrophilic Bromination | Strong Acid | Fuming Sulphuric Acid | Promotes ionic mechanism, enables reaction on electron-deficient rings. | researchgate.net |

Temperature and Pressure Effects on Yield and Selectivity

Temperature is a critical parameter in the synthesis of halogenated pyridines. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions often require elevated temperatures to proceed at a reasonable rate. nih.gov

Gas-phase bromination of pyridine, for instance, shows a strong temperature dependence on product distribution. At 300 °C, substitution occurs at the 3- and 5-positions, while at higher temperatures (around 500 °C), substitution at the 2- and 6-positions becomes dominant. researchgate.net This demonstrates that temperature can be a tool to control regioselectivity. For the synthesis of this compound, this implies that a carefully controlled temperature window is necessary. Brominations in fuming sulfuric acid are often conducted at "moderate temperatures" to achieve high yields of the desired nuclear-substituted products. researchgate.net For example, heating pyridine with bromine in fuming sulfuric acid at 130 °C yields primarily 3-bromopyridine. researchgate.net

Pressure is less commonly a primary variable in laboratory-scale liquid-phase reactions unless gaseous reagents are involved or the reaction volume changes significantly. However, in industrial-scale gas-phase halogenations, pressure would be a key parameter to control contact time and reaction rates. For reactions involving the formation of gaseous by-products, such as the diazotization-mediated bromination (which releases N₂ gas), controlling the reaction temperature is paramount to ensure a steady and safe evolution of gas, rather than a dangerous buildup of pressure.

Catalyst Systems and Ligand Effects in Bromination

The bromination of pyridine derivatives, including the precursors to this compound, can be significantly influenced by the choice of catalyst and associated ligands. While direct bromination of electron-deficient rings like pyridine often requires harsh conditions, modern catalytic methods offer milder and more selective alternatives. nih.gov

One catalytic approach involves the use of transition metals. For instance, manganese-based catalysts have been developed for the bromination of unactivated C(sp³)–H bonds, a reaction type that highlights the potential for innovative catalytic applications. d-nb.info In a system using Manganese(II) acetate (B1210297) (Mn(OAc)₂) as the catalyst and bipyridine (bpy) as a ligand, N-bromosuccinimide (NBS) can serve as the bromine source. d-nb.info The ligand (bpy) is crucial for stabilizing the manganese catalyst and modulating its reactivity, facilitating the formation of the bromine radical and its subsequent reaction with the substrate. d-nb.info

Another sophisticated strategy involves activating the pyridine ring towards nucleophilic attack by halides through the use of specially designed phosphine (B1218219) reagents. nih.gov In this two-step process, a heterocyclic phosphine reagent attacks the pyridine nitrogen, forming a phosphonium (B103445) salt. This activation is critical because the electron-deficient nature of the pyridine ring typically makes it resistant to electrophilic aromatic substitution. nih.gov The key design element is the use of electron-deficient pyridine ligands on the phosphine itself, which makes the resulting phosphonium salt more reactive and susceptible to displacement by a halide nucleophile, such as bromide. nih.gov The steric and electronic properties of the phosphine and its ligands have a profound effect on the reaction's success, with more sterically hindered systems sometimes facilitating more effective halogenation. nih.gov

Table 1: Overview of Catalytic Concepts in Pyridine Bromination

| Catalytic System Component | Role/Effect | Example | Relevant Findings |

|---|---|---|---|

| Transition Metal Catalyst | Activates the brominating agent or substrate. | Manganese(II) acetate (Mn(OAc)₂) | Catalyzes bromination of C-H bonds using NBS as the bromine source. d-nb.info |

| Ligand | Modulates catalyst stability and reactivity; influences selectivity. | Bipyridine (bpy) | Used with Mn(II) catalysts to facilitate the catalytic cycle in C-H bromination. d-nb.info |

| Phosphine Reagent | Acts as an activating group by forming a phosphonium salt at the pyridine nitrogen. | Designed heterocyclic phosphines | Enables nucleophilic substitution with halides on the activated pyridine ring. nih.gov |

| Ligand on Phosphine | Influences the reactivity of the phosphonium salt intermediate. | Electron-deficient pyridine ligands | Increases the susceptibility of the phosphonium salt to be displaced by a halide nucleophile. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

Atom Economy and E-Factor Analysis in Production

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org An ideal reaction has a 100% atom economy, meaning there are no waste atoms. primescholars.com

For the synthesis of this compound via the direct bromination of 2,4-dimethylpyridine, the reaction is as follows:

C₇H₉N + 2 Br₂ → C₇H₇Br₂N + 2 HBr

The atom economy for this process can be calculated based on the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2,4-Dimethylpyridine | C₇H₉N | 107.15 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | 426.77 | ||

| This compound | C₇H₇Br₂N | 264.95 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

Calculation:

This calculation shows that, at best, only 62.1% of the mass of the reactants is converted into the final product. The remaining 37.9% is generated as the byproduct, hydrogen bromide (HBr).

The E-Factor (Environmental Factor) provides another perspective by quantifying the amount of waste produced relative to the desired product (E-Factor = Total Mass of Waste / Mass of Product). In the ideal stoichiometric reaction above, the E-Factor would be (2 * 80.91) / 264.95 ≈ 0.61. This value, however, does not account for solvent losses, excess reagents, or byproducts from side reactions, meaning the actual industrial E-Factor would be higher. researchgate.net

Development of Environmentally Benign Brominating Agents

To improve the sustainability of bromination reactions, significant research has focused on replacing hazardous and difficult-to-handle molecular bromine (Br₂) with safer, more environmentally benign alternatives. acsgcipr.org Molecular bromine is a volatile and highly corrosive liquid, whereas many alternative reagents are stable solids that are easier to handle. chemicalbook.com

Key alternative brominating agents include:

N-Bromosuccinimide (NBS): A solid reagent that is a versatile source of electrophilic bromine and is often used for allylic and benzylic brominations as well as for aromatic systems. d-nb.infogoogle.com Its byproduct, succinimide, is less hazardous than HBr.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that offers a high content of active bromine and is considered more stable and safer to handle than Br₂. It is a preferred reagent for large-scale production processes. google.com

Hydrogen Peroxide-Hydrogen Bromide (H₂O₂–HBr) System: This system generates bromine in situ from a bromide salt (like HBr or NaBr) and an oxidant (like H₂O₂). nih.gov This "on-water" approach is praised for its green credentials, as the primary byproduct is water. nih.gov

Pyridinium (B92312) Tribromide (Py·Br₃): A crystalline solid that serves as a stable and easily handled source of bromine. chemicalbook.com It can simplify reaction work-up and purification procedures compared to using elemental bromine. chemicalbook.com

Table 3: Comparison of Brominating Agents

| Brominating Agent | Formula | Physical State | Key Advantages | Byproduct |

|---|---|---|---|---|

| Molecular Bromine | Br₂ | Volatile Liquid | High reactivity | Hydrogen Bromide (HBr) |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Safer handling, versatile | Succinimide |

| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Solid | High bromine content, stable, safe for industrial use google.com | 5,5-Dimethylhydantoin |

| H₂O₂/HBr System | H₂O₂ + HBr | Aqueous Solution | In situ generation, environmentally benign nih.gov | Water (H₂O) |

| Pyridinium Tribromide | C₅H₅N·HBr₃ | Solid | Stable, easy to handle, simplifies purification chemicalbook.com | Pyridinium hydrobromide |

The adoption of these alternative reagents and green methodologies is crucial for the sustainable synthesis of this compound and other halogenated heterocyclic compounds. acsgcipr.org

Reaction Pathways and Mechanistic Investigations of 3,6 Dibromo 2,4 Dimethylpyridine

Carbon-Halogen Bond Reactivity

The carbon-bromine (C-Br) bonds in 3,6-dibromo-2,4-dimethylpyridine are the primary sites of chemical reactivity. The positions of these bromine atoms (3 and 6) on the pyridine (B92270) ring are not equivalent. The bromine at the 6-position is ortho to the ring nitrogen, while the bromine at the 3-position is meta. This electronic difference influences their susceptibility to various reagents and catalytic systems.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing pyridines, especially those bearing halogen substituents. youtube.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, a bromide ion. The rate and regioselectivity of SNAr reactions on this compound are influenced by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing bromo substituents. This activation facilitates the attack of nucleophiles. youtube.comznaturforsch.com

The presence of two bromine atoms allows for the possibility of mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile. The relative reactivity of the C3-Br versus the C6-Br bond in SNAr reactions is a critical aspect. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. Therefore, the bromine at the 6-position is expected to be more reactive in SNAr reactions than the bromine at the 3-position.

Common nucleophiles used in SNAr reactions with halogenated pyridines include amines, alkoxides, and thiolates. nih.gov These reactions are often carried out in the presence of a base and may require elevated temperatures to proceed at a reasonable rate. youtube.com The mechanism involves the formation of a Meisenheimer complex, a negatively charged intermediate, which then expels the bromide ion to restore the aromaticity of the ring. znaturforsch.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify halogenated aromatic compounds. nih.govlibretexts.org this compound is an excellent substrate for these reactions, with the two C-Br bonds providing handles for sequential or simultaneous coupling. nih.gov The choice of catalyst, ligands, and reaction conditions can often allow for selective reaction at one of the bromine positions. nih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.orgtcichemicals.com This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron reagents. libretexts.org For this compound, Suzuki-Miyaura coupling provides a direct method to introduce aryl, heteroaryl, or vinyl groups at the 3- and/or 6-positions.

Studies on similar dihalogenated pyridines have shown that regioselective Suzuki-Miyaura coupling can be achieved. beilstein-journals.orgnih.gov The relative reactivity of the C-Br bonds can be influenced by the choice of palladium catalyst and ligands. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of the palladium catalyst to the C-Br bond. libretexts.org In some cases, the C6-Br bond may react preferentially due to its position relative to the nitrogen atom.

A typical Suzuki-Miyaura reaction with this compound would involve reacting it with an organoboronic acid or ester in the presence of a palladium(0) catalyst, a base (such as sodium carbonate, potassium phosphate, or triethylamine), and a suitable solvent (like toluene (B28343), dioxane, or aqueous mixtures). tcichemicals.comsigmaaldrich.com The catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Bromo-6-phenyl-2,4-dimethylpyridine |

| This compound | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Bromo-6-(4-methoxyphenyl)-2,4-dimethylpyridine |

| 3-Bromo-6-phenyl-2,4-dimethylpyridine | (Thiophen-2-yl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-(Thiophen-2-yl)-6-phenyl-2,4-dimethylpyridine |

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org It provides a direct route to alkynylated pyridines, which are valuable building blocks in materials science and medicinal chemistry.

In the context of this compound, Sonogashira coupling can be used to introduce one or two alkyne moieties. Research on similar polyhalogenated pyridines has demonstrated the feasibility of selective Sonogashira couplings. rsc.org The reaction conditions can be tuned to favor mono- or di-alkynylation. The choice of palladium catalyst, copper source, base, and solvent are all critical parameters. scirp.org

A representative Sonogashira coupling would involve treating this compound with a terminal alkyne, a palladium(0) catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diethylamine) which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is the species that undergoes transmetalation to the palladium center. libretexts.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org It is a highly versatile reaction with a broad substrate scope and tolerance for a wide range of functional groups. libretexts.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

For this compound, Stille coupling offers a pathway to form C-C bonds with various organic groups, including alkyl, alkenyl, aryl, and alkynyl stannanes. wikipedia.org The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca The transmetalation step involves the transfer of the organic group from the tin atom to the palladium center.

The reaction is typically carried out using a palladium(0) catalyst, such as Pd(PPh₃)₄, in a non-polar solvent like toluene or THF. harvard.edu In some cases, additives like lithium chloride or copper(I) salts can accelerate the reaction. harvard.edu

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide or triflate with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org A key challenge is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of anhydrous and anaerobic reaction conditions. wikipedia.org

This compound can be effectively functionalized using Negishi coupling. The organozinc reagents can be prepared in situ or pre-formed and then reacted with the dibromopyridine in the presence of a palladium or nickel catalyst. sigmaaldrich.com The choice of catalyst and ligands is crucial for achieving high yields and selectivity. organic-chemistry.orgorgsyn.org

A typical Negishi coupling protocol would involve the reaction of this compound with an organozinc halide (R-ZnX) and a palladium(0) catalyst, such as Pd(PPh₃)₄ or a complex generated in situ from a Pd(II) precursor and a phosphine ligand. orgsyn.org The reaction is usually performed in an ethereal solvent like THF or diethyl ether. The catalytic cycle follows the familiar sequence of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Mild conditions, low toxicity, broad functional group tolerance. libretexts.orgtcichemicals.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) / Copper Acetylide | Direct alkynylation, requires Cu(I) co-catalyst. wikipedia.orglibretexts.org |

| Stille | Organostannane (R-SnR'₃) | Broad scope, tolerant of many functional groups, toxic reagents. organic-chemistry.orglibretexts.org |

| Negishi | Organozinc (R-ZnX) | High reactivity, couples various carbon hybridizations, moisture sensitive. wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination Strategies for C-N Bond Formation

The Buchwald-Hartwig amination serves as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and functional materials. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, particularly those involving sterically hindered phosphine ligands, has significantly broadened the scope and utility of this reaction. wikipedia.org

For substrates like this compound, the presence of two bromine atoms offers the potential for mono- or di-amination, depending on the reaction conditions and the stoichiometry of the reagents. The selection of the appropriate ligand is critical for achieving high yields and selectivity. For instance, ligands such as DavePhos have proven effective in the amination of related 6-bromo-2,3-disubstituted quinazolinones. heteroletters.org The choice of base is also a key parameter, with common bases including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs2CO3), each offering different levels of reactivity and functional group tolerance. libretexts.org

The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

Oxidative addition of the aryl halide to a Pd(0) complex.

Association of the amine to the palladium center.

Deprotonation of the amine by the base to form a palladium-amido complex.

Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

In the context of this compound, selective mono-amination can be achieved by carefully controlling the reaction conditions, such as temperature, reaction time, and the amount of amine and base used.

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role in Reaction | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity | DavePhos, XPhos, BINAP |

| Base | Facilitates the deprotonation of the amine | NaOtBu, Cs2CO3, K3PO4 |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

Directed Metalation and Halogen-Metal Exchange Reactions

Directed metalation and halogen-metal exchange are powerful synthetic strategies for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. znaturforsch.comwikipedia.org These methods allow for the introduction of a wide range of electrophiles at specific positions on the pyridine ring.

Directed Metalation: This approach involves the deprotonation of a C-H bond that is activated by a nearby directing group. znaturforsch.com For this compound, the nitrogen atom in the pyridine ring and the methyl groups can influence the regioselectivity of metalation. The choice of the metalating agent is crucial and can range from strong bases like alkyllithiums (e.g., n-BuLi, s-BuLi) to milder lithium amide bases (e.g., LDA, LTMP) or mixed metal-ate complexes. znaturforsch.com The reaction is typically carried out at low temperatures to control the regioselectivity and prevent side reactions. tcnj.edu

Halogen-Metal Exchange: This reaction involves the replacement of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium. wikipedia.org In this compound, the bromine atoms are susceptible to exchange with organolithium reagents. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu This method is often faster and more regioselective than directed C-H metalation, as the exchange occurs specifically at the site of the halogen. The resulting organometallic intermediate can then be trapped with various electrophiles. It is a kinetically controlled process influenced by the stability of the carbanion intermediate. wikipedia.org

For polyhalogenated pyridines, selective halogen-metal exchange can be achieved by carefully controlling the reaction conditions. For instance, in a related system, 3,6-dibromo-4-iodopyridinyl-2-yl)-methanol was synthesized via a directed metalation followed by reaction with an electrophile. arkat-usa.org The use of organomagnesium reagents, such as iPrMgCl, can also be employed for halogen-metal exchange, often with improved functional group tolerance. znaturforsch.com

Table 2: Comparison of Directed Metalation and Halogen-Metal Exchange

| Feature | Directed Metalation | Halogen-Metal Exchange |

| Reaction Type | C-H activation followed by deprotonation | Replacement of a halogen atom with a metal |

| Regioselectivity | Governed by the directing group and steric factors | Occurs at the position of the halogen |

| Common Reagents | n-BuLi, LDA, LTMP, TMP-metal bases | n-BuLi, t-BuLi, Grignard reagents |

| Key Advantage | Functionalization of C-H bonds | High regioselectivity for halogenated substrates |

Reactivity of Methyl Substituents

Benzylic-type Bromination and Functionalization

The methyl groups on the this compound ring are analogous to benzylic positions and are susceptible to free-radical bromination. chadsprep.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile), under thermal or photochemical conditions. chadsprep.comresearchgate.net The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic-type position over addition to the aromatic ring. chadsprep.com

In a study on the benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester, 1,2-dichlorobenzene (B45396) was found to be a superior solvent compared to carbon tetrachloride, leading to higher yields and shorter reaction times. researchgate.net Lewis acids, such as zirconium(IV) chloride, have also been shown to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Once brominated, the resulting bromomethyl group is a versatile handle for further functionalization. It can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. For example, the monobrominated product of DMAC (a dihydroxyanthraquinone) was successfully used in subsequent nucleophilic substitution and Suzuki coupling reactions. researchgate.net

Oxidation Reactions at Methyl Groups

The methyl groups of this compound can be oxidized to various functional groups, including aldehydes, carboxylic acids, and alcohols. The selective oxidation of methyl groups on aromatic hydrocarbons is a significant transformation in organic synthesis. rsc.org

Various oxidizing agents and conditions can be employed to achieve this transformation. For instance, methylpyridines can be oxidized to their corresponding pyridine carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation. google.com Another approach involves the use of metal-free catalysts, such as N-alkyl pyridinium (B92312) salts, for the selective oxidation of methyl aromatic hydrocarbons with molecular oxygen. rsc.org In some cases, the methyl group can be converted to an aldehyde group using an iodine-DMSO medium via a Kornblum-type oxidation. researchgate.net

The specific outcome of the oxidation reaction (aldehyde vs. carboxylic acid) can often be controlled by the choice of oxidant and reaction conditions. Milder oxidants are more likely to yield the aldehyde, while stronger oxidants will typically lead to the carboxylic acid.

Deprotonation and Further Functionalization of Methyl Groups

The protons on the methyl groups of this compound are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles to introduce new substituents at the methyl position. This strategy allows for the elongation of the carbon chain or the introduction of other functional groups.

The deprotonation is typically carried out using strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA) at low temperatures. The resulting carbanion is a potent nucleophile and can participate in a range of C-C bond-forming reactions. For example, it can be alkylated with alkyl halides, or it can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols or ketones after an appropriate workup.

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple reactive sites in this compound—two bromine atoms at different positions and two methyl groups—makes the study of chemo- and regioselectivity in its reactions particularly important. The outcome of a reaction will depend on the nature of the reagents, the catalyst, and the reaction conditions.

In cross-coupling reactions of polyhalogenated pyridines, the inherent electronic properties of the pyridine ring play a significant role. The pyridine nitrogen withdraws electron density, making the C2 (ortho) and C4 (para) positions more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. nih.gov However, the presence of other substituents, such as the methyl groups and the other bromine atom in this compound, can significantly influence this inherent reactivity pattern.

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is determined by a combination of factors, including the carbon-halogen bond dissociation energies (BDEs) and the energy required to distort the carbon-halogen bond to the transition-state geometry. acs.org While the general trend for reactivity is C-I > C-Br > C-Cl, for identical halogens, the position on the ring becomes the determining factor. acs.org

In the case of this compound, the bromine at the 6-position is adjacent to the nitrogen, which could influence its reactivity compared to the bromine at the 3-position. The steric hindrance from the adjacent methyl group at the 2-position could also play a role in directing incoming reagents. Selective functionalization at one bromine over the other may be achievable by carefully tuning the catalyst system and reaction conditions. For instance, in the amination of 2,6-dibromopyridine (B144722), selective mono-substitution can be achieved. researchgate.net

Differentiating Reactivity of Bromine Atoms at C3 and C6

The two bromine atoms in this compound are located at chemically distinct positions, leading to significant differences in their reactivity, particularly in metal-catalyzed cross-coupling reactions. The C6 position is alpha to the pyridine nitrogen, whereas the C3 position is meta.

This positional difference has profound electronic consequences. For cross-coupling reactions involving dihalogenated N-heteroarenes, oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) to the carbon-halogen bond is a key step. The reactivity for this step is generally highest at positions alpha to the nitrogen atom (C2 and C6). rsc.org This enhanced reactivity is attributed to a stabilizing interaction between the nitrogen's lone pair and the developing electron deficiency on the carbon atom in the transition state, which lowers the activation energy and the carbon-halogen bond dissociation energy (BDE). rsc.org

Consequently, in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, the C6-Br bond is expected to be significantly more reactive than the C3-Br bond. Selective mono-functionalization can typically be achieved at the C6 position under carefully controlled conditions, leaving the C3-Br bond intact for subsequent transformations. While this selectivity is primarily driven by the inherent electronic properties of the substrate, it can sometimes be modulated or even inverted by the choice of catalyst, ligands, and reaction conditions, as has been observed in other dihalopyridine systems. acs.org For instance, sterically demanding ligands can alter the regiochemical outcome of the catalytic insertion. researchgate.net

Key factors influencing the differential reactivity are summarized below:

| Position | Electronic Influence of Nitrogen | Expected Reactivity in Cross-Coupling | Influencing Factors |

| C6-Br | α-position; Electronically activated towards oxidative addition. rsc.org | High | Lower C-Br bond dissociation energy; Stabilization of transition state by nitrogen lone pair. rsc.org |

| C3-Br | m-position; Less electronic influence from nitrogen. | Low | Higher C-Br bond dissociation energy; Steric hindrance from adjacent C2 and C4 methyl groups. |

Theoretical and Computational Investigations of Reaction Mechanisms

Computational chemistry provides invaluable insights into the reaction mechanisms, electronic structure, and reactivity of this compound. These theoretical studies help rationalize experimental observations and predict the behavior of the molecule in various chemical transformations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For halogenated pyridines, DFT calculations can elucidate the ground-state structure, charge distribution, and vibrational frequencies. nih.govnih.gov Although specific DFT studies on this compound are not widely published, data from analogous compounds like 3,5-dibromopyridine (B18299) and other substituted pyridines allow for a clear understanding of what such an analysis would reveal. nih.govnih.gov

DFT calculations can determine key parameters that correlate with chemical reactivity:

Optimized Molecular Geometry: Provides precise bond lengths and angles.

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen lone pair would be a site of negative potential, while regions near the hydrogen atoms and carbon atoms bonded to bromine would show positive potential.

Atomic Charges: Quantifies the partial charge on each atom, confirming the electron-withdrawing effects of the nitrogen and bromine atoms.

Bond Dissociation Energies (BDEs): Calculation of the C-Br BDEs for the C3 and C6 positions can quantitatively confirm the higher reactivity of the C6-Br bond. rsc.org

Table 1: Typical Data Obtained from DFT Analysis of Halogenated Pyridines

| Computational Output | Information Provided | Relevance to Reactivity of this compound |

| Optimized Geometry | Bond lengths (C-C, C-N, C-Br, C-H), bond angles, dihedral angles. | Provides the most stable three-dimensional structure of the molecule. |

| Vibrational Frequencies | Calculated IR and Raman spectra. nih.govnih.gov | Helps in the characterization of the compound and confirms the calculated structure. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. nih.gov | Identifies sites for electrophilic (e.g., protonation at N) and nucleophilic attack. |

| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave a bond. rsc.org | Predicts the C6-Br bond is weaker and more reactive than the C3-Br bond. |

| Fukui Functions | Indicates the change in electron density when an electron is added or removed. nih.gov | Predicts the most likely sites for nucleophilic and electrophilic attack. |

Computational Modeling of Transition States in Catalytic Cycles

Understanding the intricate mechanisms of catalytic reactions, such as palladium-catalyzed cross-coupling, requires the study of high-energy intermediates and transition states. Computational modeling is an essential tool for mapping the entire reaction energy profile. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the rate-determining step and rationalize the observed selectivity. acs.org

For a Suzuki coupling reaction at the C6 position of this compound, computational modeling could be used to:

Model the oxidative addition of a Pd(0)L₂ complex to the C6-Br bond, calculating the structure and energy of the transition state.

Compare the activation barrier for oxidative addition at C6-Br versus C3-Br to provide a quantitative basis for the observed regioselectivity.

Investigate the subsequent steps of transmetalation (transfer of the organic group from boron to palladium) and reductive elimination (formation of the new C-C bond and regeneration of the Pd(0) catalyst).

Use a distortion-interaction model to analyze the transition state, separating the energy required to distort the reactants into their transition-state geometries from the interaction energy between the distorted fragments. acs.org

These models have been successfully applied to various dihalopyridines, explaining why specific ligands or conditions can invert the "natural" site selectivity of a reaction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov The energies and spatial distributions of these orbitals are critical for understanding reaction pathways. nih.gov

The HOMO: Represents the electron-donating capability of a molecule. In this compound, the HOMO would likely have significant contributions from the pyridine ring's π-system and the nitrogen lone pair.

The LUMO: Represents the electron-accepting capability. The LUMO is crucial for reactions with nucleophiles or for the oxidative addition step in catalysis. It is expected to have large orbital coefficients on the carbon atoms bonded to the electronegative bromine atoms, particularly the C6 carbon, making it the most favorable site for attack by the electron-rich palladium catalyst.

FMO analysis can predict:

Sites of Nucleophilic Attack: A nucleophile will preferentially interact with the atoms where the LUMO has the largest lobes.

Sites of Electrophilic Attack: An electrophile will interact with the regions where the HOMO is most prominent.

Reactivity in Pericyclic Reactions: The symmetry and energy of the FMOs can predict the feasibility and stereochemical outcome of reactions like cycloadditions.

By examining the distribution of the HOMO and LUMO across the this compound framework, FMO theory provides a qualitative yet powerful explanation for the molecule's observed regioselectivity.

Advanced Derivatization and Functionalization Strategies

Synthesis of Monofunctionalized Pyridine (B92270) Derivatives

Selective monofunctionalization of 3,6-dibromo-2,4-dimethylpyridine is a key step in creating asymmetrically substituted pyridines. This is often achieved by leveraging the subtle differences in the electronic and steric environments of the two bromine atoms, or by carefully controlling reaction conditions to favor monosubstitution.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the selective formation of carbon-carbon bonds at the pyridine core. researchgate.net By using a stoichiometric amount of the coupling partner (e.g., a boronic acid or an organostannane) and a suitable palladium catalyst, it is possible to achieve selective mono-arylation or mono-alkylation. researchgate.net The bromine at the 6-position is generally more sterically hindered due to the adjacent methyl group at the 4-position and the pyridine nitrogen, which can influence the regioselectivity of the reaction.

For instance, the reaction of this compound with one equivalent of an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base can lead to the preferential substitution of one bromine atom. The choice of solvent, base, and temperature can be optimized to maximize the yield of the desired mono-substituted product.

Table 1: Examples of Selective Mono-Arylation of Dihalopyridines

| Dihalopyridine | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4,4'-Dibromo-2,2'-bipyridine | Arylboronic Acid | Pd(PPh₃)₄ / Base | Mono-aryl-4-bromo-2,2'-bipyridine | High |

This table illustrates the general feasibility of selective mono-arylation on dibrominated pyridine systems, a principle applicable to this compound.

Beyond C-C bond formation, the bromine atoms on this compound serve as handles for introducing heteroatom-containing functionalities, such as amino, alkoxy, and thioether groups. Nucleophilic aromatic substitution (SₙAr) reactions can be employed, although they often require harsh conditions due to the electron-rich nature of the pyridine ring.

A more common approach is the use of palladium- or copper-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination allows for the selective introduction of primary or secondary amines. By controlling the stoichiometry of the amine and the reaction conditions, it is possible to obtain the mono-aminated product, 6-bromo-2,4-dimethylpyridin-3-amine (B1517229) or 3-bromo-2,4-dimethylpyridin-6-amine.

Synthesis of Difunctionalized Pyridine Derivatives

The synthesis of difunctionalized pyridines from this compound allows for the creation of highly substituted and complex molecular architectures. These methods can be broadly categorized into sequential and convergent strategies.

Sequential cross-coupling reactions are a powerful strategy for introducing two different functional groups onto the pyridine ring in a controlled manner. tcichemicals.com This approach relies on the differential reactivity of the two bromine atoms or the ability to perform two distinct coupling reactions under different conditions.

One common strategy involves performing the first cross-coupling reaction under conditions that favor monosubstitution, as described in section 4.1. The resulting mono-substituted bromopyridine is then isolated and subjected to a second cross-coupling reaction with a different coupling partner. This allows for the synthesis of unsymmetrical di-substituted pyridines.

For example, a Suzuki-Miyaura coupling could be used to introduce an aryl group at one position, followed by a Sonogashira coupling to introduce an alkynyl group at the other. The order of these reactions can be chosen based on the desired final product and the reactivity of the intermediates. The development of one-pot, multi-reaction sequences is a significant area of research, aiming to improve efficiency by avoiding the isolation of intermediates. researchgate.net

Table 2: Illustrative Sequential Cross-Coupling Scheme

| Starting Material | Step 1 Reagent | Step 1 Product | Step 2 Reagent | Final Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid (1 eq.) | 3-Aryl-6-bromo-2,4-dimethylpyridine | Alkynylstannane | 3-Aryl-6-alkynyl-2,4-dimethylpyridine |

Convergent synthesis strategies involve the preparation of substituted fragments that are then combined to form the final di-substituted pyridine. While less common for modifying a pre-existing scaffold like this compound, the principles of convergent synthesis are relevant in the broader context of constructing highly substituted pyridines. nih.gov

In the context of this compound, a "convergent-like" approach could involve a one-pot reaction where both bromine atoms are substituted in a single operation, potentially with two different nucleophiles if their reactivity can be precisely controlled. However, achieving high selectivity in such a one-pot, di-different functionalization can be challenging and often results in a mixture of products.

Construction of Fused Heterocyclic Systems from this compound

The functional groups on this compound and its derivatives can be utilized to construct fused heterocyclic systems. This is a valuable strategy for creating novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

For example, if one of the bromine atoms is replaced with a group containing a nucleophile (e.g., an amino or hydroxyl group), and the other bromine remains, an intramolecular cyclization can be induced. This can lead to the formation of fused ring systems such as furopyridines, thienopyridines, or pyrrolopyridines.

A typical reaction sequence might involve the selective mono-substitution of this compound to introduce a functional group with an active hydrogen, such as a phenol (B47542) or an aniline (B41778) derivative. The resulting intermediate, which still possesses a bromine atom on the pyridine ring, can then undergo an intramolecular cyclization, often catalyzed by a transition metal like copper or palladium, to form the fused heterocyclic system. This approach allows for the construction of complex, rigid scaffolds from a simple, readily available starting material. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from related dihalogenated precursors highlights the utility of this strategy. researchgate.net

Annulation Reactions Forming Polycyclic Aromatic Nitrogen Heterocycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for synthesizing polycyclic aromatic nitrogen heterocycles. These compounds are of significant interest due to their presence in natural products and their applications in medicinal chemistry and materials science. nih.govmdpi.com The di-bromo substitution of this compound offers a platform for sequential or one-pot annulation strategies.

For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed cascade reactions, can be envisioned for the synthesis of complex heterocyclic systems. nih.gov A hypothetical reaction pathway could involve an initial cross-coupling reaction at one of the C-Br bonds, followed by an intramolecular cyclization that engages the second C-Br bond or a C-H bond on the pyridine ring or its substituents. The development of cascade reactions is a concise and efficient method for generating multiple bonds and rings in a single operation. nih.gov

Another approach involves [3+2] or [4+2] cycloaddition reactions where a suitable reaction partner is first introduced via substitution of the bromine atoms. chim.itnih.gov These strategies allow for the diastereoselective construction of polycyclic scaffolds containing fused nitrogen heterocycles. nih.gov

Table 1: Potential Annulation Strategies for this compound Derivatives

| Reaction Type | Hypothetical Reactant | Potential Product Core Structure | Catalyst/Conditions |

| Pd-Catalyzed Carboamination/Diels-Alder | Alkene- and diene-functionalized derivative | Fused polycyclic pyrrolidine (B122466) derivative | Pd2(dba)3, Ligand, Base nih.gov |

| Multicomponent Reaction | Amine and carbonyl compound | Fused pyrimidoquinoline derivative | Acid or metal catalyst nih.gov |

| [3+2] Annulation | Nitroalkene and derivative with a 1,3-dipole | Fused five-membered heterocyclic ring | Copper(II) acetate (B1210297), Base chim.it |

| [4+2] Annulation (aza-Diels-Alder) | Dienophile-functionalized derivative | Fused six-membered carbocycle or heterocycle | Thermal or Lewis acid catalysis |

This table presents hypothetical pathways based on established chemical principles, as specific examples starting from this compound are not extensively documented in the literature.

Bridging Reactions and Macrocycle Formation

The bifunctional nature of this compound makes it a candidate for bridging reactions to form larger molecular assemblies and macrocycles. In these reactions, the two bromine atoms can react with a suitable linking molecule to create a "bridge" between two pyridine units or to cyclize with a long-chain reagent to form a macrocycle.

Macrocyclic compounds containing pyridine units are important in host-guest chemistry, catalysis, and as ionophores. The synthesis of such structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings with difunctionalized linkers (e.g., diboronic acids or diacetylenes), are common methods for achieving this.

The methyl groups at the 2- and 4-positions of the pyridine ring can provide steric influence during these reactions, potentially directing the conformation of the resulting macrocycle. This steric hindrance could also influence the kinetics of the cyclization reaction.

Table 2: Representative Bridging and Macrocyclization Reactions

| Reaction Type | Linking Reagent | Product Type | Key Features |

| Suzuki Coupling | Aryl-1,4-diboronic acid | Bipyridine-based macrocycle | Forms C-C bonds, stable product |

| Sonogashira Coupling | 1,6-Heptadiyne | Pyridinophane | Rigid acetylenic linkers |

| Buchwald-Hartwig Amination | 1,5-Diaminopentane | Aza-macrocycle | Forms C-N bonds, flexible linker |

| Williamson Ether Synthesis | 1,8-Octanediol (after conversion of Br to OH) | Polyether macrocycle | Flexible polyether chain |

This table illustrates potential synthetic routes. The feasibility and yield of these reactions would require experimental validation.

Polymerization and Materials Science Applications of Derivatives

Derivatives of this compound are promising candidates for the development of new materials, including conjugated polymers and metal-organic frameworks (MOFs). The ability to precisely functionalize the pyridine core allows for the tuning of electronic, optical, and coordination properties.

Monomer Synthesis for Conjugated Polymers

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics like LEDs and solar cells. msstate.edu Dihaloaromatic compounds are common monomers for the synthesis of these polymers via step-growth polycondensation reactions.

This compound can serve as a monomer in various metal-catalyzed cross-coupling polymerizations, such as:

Yamamoto Polymerization: A nickel-catalyzed dehalogenative coupling.

Suzuki Polycondensation: A palladium-catalyzed reaction with a diboronic acid or ester comonomer.

Stille Polycondensation: A palladium-catalyzed reaction with an organostannane comonomer.

The inclusion of the nitrogen-containing pyridine ring into the polymer backbone can influence the polymer's electronic properties (e.g., electron affinity), solubility, and ability to coordinate with metal ions. The methyl groups can enhance solubility in organic solvents, which is crucial for solution-based processing of the final polymer material.

Table 3: Potential Conjugated Polymers from this compound

| Polymerization Method | Comonomer | Resulting Polymer Backbone Unit | Potential Properties |

| Yamamoto Coupling | None (self-condensation) | Poly(2,4-dimethylpyridine-3,6-diyl) | Electron-deficient polymer |

| Suzuki Polycondensation | Benzene-1,4-diboronic acid | Alternating pyridine-phenylene copolymer | Tunable bandgap, potential for fluorescence |

| Stille Polycondensation | 2,5-Bis(tributylstannyl)thiophene | Alternating pyridine-thiophene copolymer | Lower bandgap, good for organic photovoltaics |

The properties listed are predictive and based on the expected contributions of the respective monomer units to the polymer chain.

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov They are known for their high porosity and tunable structures, with applications in gas storage, separation, and catalysis. nih.govrsc.org The design of the organic ligand is critical to controlling the structure and function of the resulting MOF. scispace.com

This compound can be converted into a versatile ligand for MOF synthesis. The bromine atoms can be replaced with coordinating groups, such as carboxylates, nitriles, or other nitrogen heterocycles, through established organic transformations. For example, lithiation followed by quenching with CO₂ would yield a dicarboxylic acid ligand. Alternatively, palladium-catalyzed cyanation could introduce nitrile groups.

A ligand derived from this pyridine would be a "pyridinedicarboxylate" or similar structure, which can coordinate to metal centers in various ways. The nitrogen atom of the pyridine ring can also act as a coordination site. The combination of the pyridine nitrogen and the appended coordinating groups can lead to the formation of robust, three-dimensional frameworks with specific topologies. d-nb.inforesearchgate.net The presence of methyl groups on the ligand can influence the pore environment within the MOF, potentially making it more hydrophobic. nih.gov

Table 4: Potential Ligands and Corresponding MOFs

| Ligand Synthesis from this compound | Ligand Name | Potential Metal Ions | Possible MOF Properties |

| Grignard reaction with CO₂ | 2,4-Dimethylpyridine-3,6-dicarboxylic acid | Zn(II), Cu(II), Mn(II) d-nb.info | Porous framework, catalytic activity |

| Suzuki coupling with 4-(dihydroxyboryl)benzoic acid | 3,6-Bis(4-carboxyphenyl)-2,4-dimethylpyridine | In(III), Cd(II) scispace.com | High porosity, gas separation |

| Cyanation followed by hydrolysis | 2,4-Dimethylpyridine-3,6-dicarboxylic acid | Co(II), Zn(II) rsc.orgnih.gov | Luminescent sensing, selective adsorption |

This table outlines a synthetic rationale for creating MOF ligands. The resulting MOF structures and properties are dependent on the specific metal ion and synthesis conditions used.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,6-Dibromo-2,4-dimethylpyridine. While standard 1H and 13C NMR provide initial insights, more advanced methods are required for a comprehensive analysis.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity of atoms within a molecule. For this compound, these techniques would confirm the substitution pattern on the pyridine (B92270) ring.

COSY (Correlation Spectroscopy) would show correlations between the proton of the remaining aromatic CH group and the protons of the adjacent methyl groups, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the aromatic proton to its corresponding carbon and the methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between carbons and protons (typically 2-3 bonds). This is crucial for identifying the quaternary carbons, including those bonded to the bromine atoms, by observing their correlations with the methyl protons and the aromatic proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, regardless of their bonding connectivity. For a planar molecule like this compound, NOESY can help confirm through-space interactions between the methyl groups and the remaining ring proton.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure and dynamics of molecules in their crystalline state. nih.gov This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to:

Characterize the crystalline packing and identify any intermolecular interactions.

Distinguish between different polymorphic forms if they exist.

Study the dynamics of the methyl groups in the solid state.

The application of solid-state 15N NMR has been demonstrated for studying the adsorption of pyridine on clay minerals, showcasing the technique's utility in probing the local environment of the nitrogen atom in a solid matrix. acs.org Similarly, 2H solid-state NMR has been used to investigate the dynamics of pyridine interacting with metal-organic frameworks. researchgate.net

X-ray Crystallography for Absolute Structure Determination